molecular formula C7H4F2N2 B13125966 2,6-Difluoro-1H-benzo[d]imidazole

2,6-Difluoro-1H-benzo[d]imidazole

Cat. No.: B13125966
M. Wt: 154.12 g/mol
InChI Key: NDDNWXUDNSJFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with two fluorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluoroaniline with formic acid and formaldehyde, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole core .

Scientific Research Applications

2,6-Difluoro-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-1H-benzo[d]imidazole
  • 2,5-Difluoro-1H-benzo[d]imidazole
  • 2,6-Dichloro-1H-benzo[d]imidazole

Uniqueness

2,6-Difluoro-1H-benzo[d]imidazole is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of fluorine atoms at the 2 and 6 positions can enhance the compound’s stability and binding interactions with biological targets .

Properties

Molecular Formula

C7H4F2N2

Molecular Weight

154.12 g/mol

IUPAC Name

2,6-difluoro-1H-benzimidazole

InChI

InChI=1S/C7H4F2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)

InChI Key

NDDNWXUDNSJFFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.